molecular formula C7H10N2O2S B1274925 4-(Methylsulfonamido)aniline CAS No. 53250-82-1

4-(Methylsulfonamido)aniline

Cat. No. B1274925
Key on ui cas rn: 53250-82-1
M. Wt: 186.23 g/mol
InChI Key: ZGZFEDUYJFEJAW-UHFFFAOYSA-N
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Patent
US07582626B2

Procedure details

5% Palladium on carbon (“wet”, 11.1 g) was added to a solution of N-(4-nitro-phenyl)-methanesulfonamide (111.4 g, 0.52 mol) in tetrahydrofuran (900 mL) at 25° C. The atmosphere above the resulting suspension was replaced with hydrogen gas and the reaction mixture was maintained under 1 atmosphere of hydrogen at 25° C. for 4 days using several balloons. The mixture was then filtered through Celite and the Celite was washed with tetrahydrofuran (3×100 mL). The combined filtrate and washings were concentrated in vacuo to approximately 300 mL volume and heptane (500 mL) was added dropwise via addition funnel over 45 min at 25° C. with vigorous stirring. The resulting suspension was stirred for an additional 45 min at 25° C., and then was filtered through medium paper using a Büchner funnel. The collected solid was washed with heptane (1×150 mL) and was air-dried to afford the desired product, N-(4-amino-phenyl)-methanesulfonamide (90.7 g, 0.49 mol, 95%) as a beige powder. 1H NMR (400 MHz, DMSO-d6) δ 2.79 (3H, s), 5.00 (2H, s), 6.49 (2H, d, J=8.5 Hz), 6.87 (2H, d, J=8.6 Hz), 8.87 (1H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
111.4 g
Type
reactant
Reaction Step Three
Quantity
11.1 g
Type
catalyst
Reaction Step Three
Quantity
900 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][S:11]([CH3:14])(=[O:13])=[O:12])=[CH:6][CH:5]=1)([O-])=O.[H][H]>[Pd].O1CCCC1>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([NH:10][S:11]([CH3:14])(=[O:13])=[O:12])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
111.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NS(=O)(=O)C
Name
Quantity
11.1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
900 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred for an additional 45 min at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through Celite
WASH
Type
WASH
Details
the Celite was washed with tetrahydrofuran (3×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate and washings were concentrated in vacuo to approximately 300 mL volume and heptane (500 mL)
ADDITION
Type
ADDITION
Details
was added dropwise via addition funnel over 45 min at 25° C. with vigorous stirring
Duration
45 min
FILTRATION
Type
FILTRATION
Details
was filtered through medium paper
WASH
Type
WASH
Details
The collected solid was washed with heptane (1×150 mL)
CUSTOM
Type
CUSTOM
Details
was air-dried

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
NC1=CC=C(C=C1)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.49 mol
AMOUNT: MASS 90.7 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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